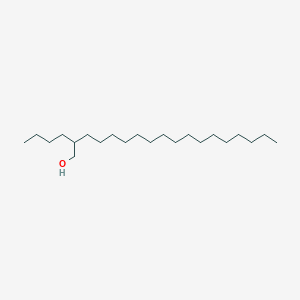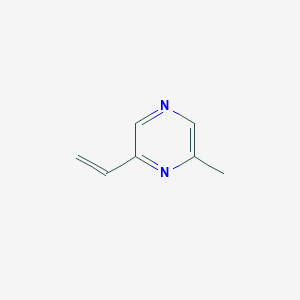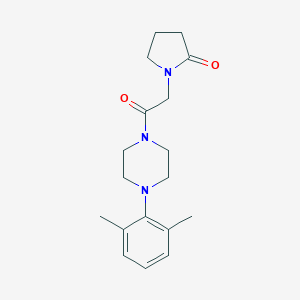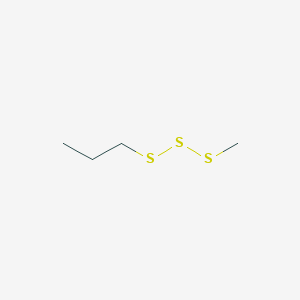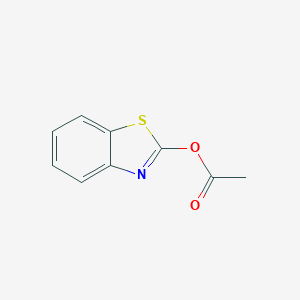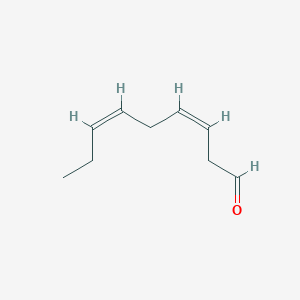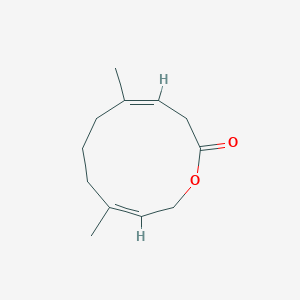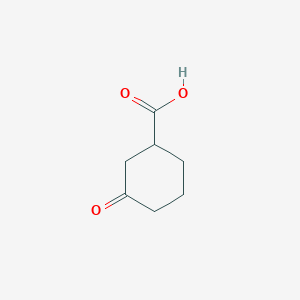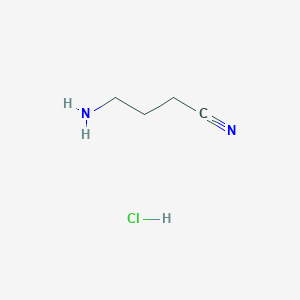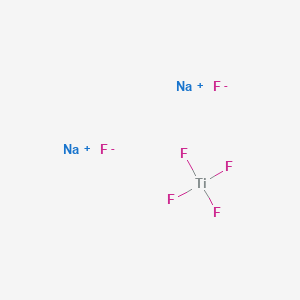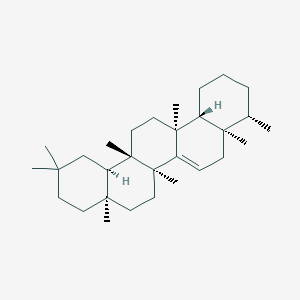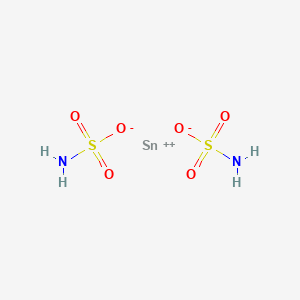
Tin(2+) disulphamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(2+) disulphamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of Tin(2+) disulphamate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
生化和生理效应
Tin(2+) disulphamate has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to possess insecticidal properties and can be used to control pests in crops.
实验室实验的优点和局限性
Tin(2+) disulphamate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. In addition, it has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
However, one of the limitations of Tin(2+) disulphamate is that its mechanism of action is not fully understood. In addition, more research is needed to determine its toxicity and potential side effects.
未来方向
There are several future directions for the study of Tin(2+) disulphamate. One of the future directions is to determine its mechanism of action and identify the specific enzymes and proteins that it targets. This will help in the development of more effective drugs based on this compound.
Another future direction is to study the toxicity and potential side effects of Tin(2+) disulphamate. This will help in determining its safety for use in humans and the environment.
In addition, more research is needed to explore the potential applications of Tin(2+) disulphamate in agriculture and environmental science. This will help in developing more sustainable solutions for pest control and water pollution.
Conclusion
In conclusion, Tin(2+) disulphamate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. It possesses anti-inflammatory and anti-cancer properties and can be synthesized using a simple method. However, more research is needed to determine its mechanism of action, toxicity, and potential applications.
合成方法
Tin(2+) disulphamate is synthesized using a simple method that involves the reaction between tin(II) chloride and ammonium disulphamate in water. The reaction results in the formation of Tin(2+) disulphamate, which can be purified using various techniques such as recrystallization and chromatography.
科学研究应用
Tin(2+) disulphamate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Tin(2+) disulphamate has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, Tin(2+) disulphamate has been studied for its potential use as a pesticide. It has been shown to possess insecticidal properties and can be used to control pests in crops. In addition, this compound has been studied for its potential use in the preservation of food products.
In environmental science, Tin(2+) disulphamate has been studied for its potential use in the removal of heavy metals from contaminated water. It has been shown to possess the ability to bind with heavy metals and remove them from water, making it a potential solution for water pollution.
属性
CAS 编号 |
18653-83-3 |
|---|---|
产品名称 |
Tin(2+) disulphamate |
分子式 |
H4N2O6S2Sn |
分子量 |
310.9 g/mol |
IUPAC 名称 |
tin(2+);disulfamate |
InChI |
InChI=1S/2H3NO3S.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |
InChI 键 |
ZPRVNEJJMJMSCN-UHFFFAOYSA-L |
手性 SMILES |
NS(=O)(=O)O[Sn]OS(=O)(=O)N |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
规范 SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
其他 CAS 编号 |
18653-83-3 |
相关CAS编号 |
5329-14-6 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




